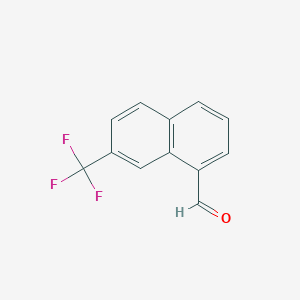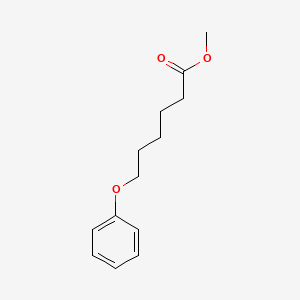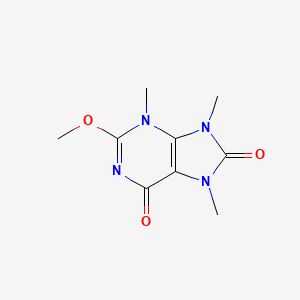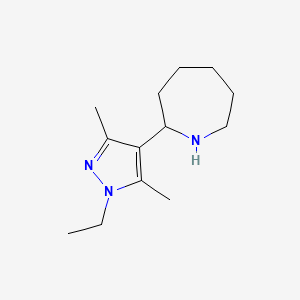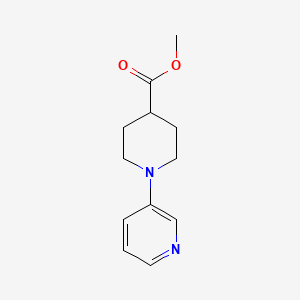
4-Chloro-5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes a chloro group, a dimethylamino group, and an ethoxy group attached to a pyridazinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one typically involves the reaction of 4-chloropyridazine with 2-(dimethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. This may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its effects on biological systems, including its potential as an inhibitor of certain enzymes or as a modulator of cellular processes.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and modulating cellular pathways. For example, it may inhibit the activity of certain kinases or phosphatases, leading to changes in signal transduction and cellular responses.
Comparación Con Compuestos Similares
4-Chloro-5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one can be compared to other pyridazinone derivatives, such as:
4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone: This compound has a phenyl group instead of an ethoxy group, leading to different chemical and biological properties.
4-Chloro-5-(dimethylamino)-3(2H)-pyridazinone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
1346697-96-8 |
|---|---|
Fórmula molecular |
C8H12ClN3O2 |
Peso molecular |
217.65 g/mol |
Nombre IUPAC |
5-chloro-4-[2-(dimethylamino)ethoxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H12ClN3O2/c1-12(2)3-4-14-6-5-10-11-8(13)7(6)9/h5H,3-4H2,1-2H3,(H,11,13) |
Clave InChI |
IUBSIJPXTBXXOI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=C(C(=O)NN=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




